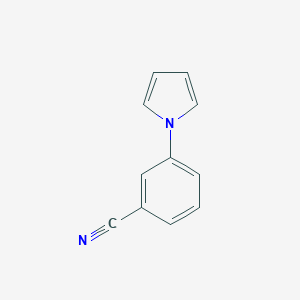

3-(1H-pyrrol-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKIAELSMMDZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378961 | |

| Record name | 3-(1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175134-98-2 | |

| Record name | 3-(1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-pyrrol-1-yl)benzonitrile for Advanced Research

This guide provides a comprehensive technical overview of 3-(1H-pyrrol-1-yl)benzonitrile, a heterocyclic aromatic compound of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, and potential applications, grounded in established scientific principles and experimental data.

Core Molecular Attributes and Physicochemical Properties

This compound is a bifunctional molecule featuring a pyrrole ring N-substituted onto a benzonitrile scaffold. This unique arrangement of an electron-rich five-membered heterocycle and an electron-withdrawing nitrile group on a phenyl ring imparts a distinct electronic and steric profile, making it a valuable building block in the design of novel bioactive compounds and functional materials.

Table 1: Key Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₂ | [1], [2] |

| Molecular Weight | 168.19 g/mol | [1], |

| CAS Number | 175134-98-2 | [2], |

| IUPAC Name | This compound | [2] |

| Appearance | Off-white to yellow solid | Inferred from supplier data |

| Purity | ≥95% | |

| Solubility | Soluble in common organic solvents like acetone, benzene, and ethanol.[1] | Inferred from properties of benzonitrile. |

Synthesis Strategies: A Scientist's Perspective

The synthesis of N-arylpyrroles such as this compound can be approached through several established methodologies. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two of the most robust and widely applicable methods are the Clauson-Kaas reaction and the Buchwald-Hartwig amination.

Clauson-Kaas Pyrrole Synthesis

This classical method involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. For the synthesis of this compound, 3-aminobenzonitrile serves as the primary amine. The reaction proceeds via the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to succinaldehyde, which then undergoes a double condensation with the amine to form the pyrrole ring.

Workflow Diagram: Clauson-Kaas Synthesis

Caption: General workflow for the Clauson-Kaas synthesis of this compound.

Experimental Protocol: Clauson-Kaas Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzonitrile (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq.) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful modern alternative for the formation of C-N bonds.[3] In this approach, 3-bromobenzonitrile is coupled with pyrrole in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Workflow Diagram: Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig amination to synthesize this compound.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.5 eq.).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Reagent Addition: Add 3-bromobenzonitrile (1.0 eq.), pyrrole (1.2 eq.), and anhydrous toluene.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons of the benzonitrile ring and the pyrrole ring protons are expected in the δ 6.0-8.0 ppm region. |

| ¹³C NMR | Characteristic signals for the nitrile carbon (δ ~118 ppm), the quaternary carbon of the benzonitrile ring attached to the pyrrole (δ ~140 ppm), and the carbons of the pyrrole ring (δ ~110-125 ppm). |

| FT-IR (cm⁻¹) | A strong, sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration. C-H stretching of the aromatic rings around 3100-3000 cm⁻¹. C=C stretching of the aromatic rings in the 1600-1450 cm⁻¹ region. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 168. Subsequent fragmentation may involve the loss of HCN (m/z 27) from the benzonitrile moiety or cleavage of the pyrrole ring. The PubChem entry for this compound shows a GC-MS with a top peak at m/z 168, a second highest at m/z 140, and a third highest at m/z 141.[2] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is influenced by the interplay between the electron-rich pyrrole ring and the electron-deficient benzonitrile moiety. The pyrrole ring is susceptible to electrophilic substitution, while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions. The stability of the compound under various conditions (acidic, basic, thermal, photochemical) should be evaluated experimentally for specific applications.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] The incorporation of a benzonitrile group can enhance binding to biological targets through hydrogen bonding and dipole-dipole interactions, and can also modulate the pharmacokinetic properties of a molecule.

While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural motifs are present in compounds with a wide range of therapeutic applications, including:

-

Anticancer Agents: Many pyrrole derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition.[5]

-

Antimicrobial Agents: The pyrrole nucleus is a key component of several natural and synthetic antimicrobial compounds.

-

Central Nervous System (CNS) Agents: The ability of small aromatic molecules to cross the blood-brain barrier makes them attractive for the development of drugs targeting CNS disorders.

Further research is warranted to explore the specific biological targets and potential therapeutic applications of this compound and its derivatives. In vitro screening against a panel of kinases, proteases, and other enzymes, as well as cytotoxicity assays against various cancer cell lines, would be a logical starting point for elucidating its pharmacological profile.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures should be followed. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Commercial Availability

This compound is available from several chemical suppliers, typically with a purity of 95% or higher.

Table 3: Representative Suppliers

| Supplier | Product Number | Purity |

| Sigma-Aldrich | ATC359510401 | 95% |

| Matrix Fine Chemicals | MM700162/2887 | Not specified[2] |

| Chemical Point | CP175134-98-2-BULK | Not specified[6] |

References

-

Benzonitrile, 3-(1H-pyrrol-1-yl)- - ChemBK . [Link]

-

This compound | C11H8N2 | CID 2774256 - PubChem . [Link]

-

This compound | CAS 175134-98-2 - Matrix Fine Chemicals . [Link]

-

Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles - Arkivoc . [Link]

-

3-(Pyrrol-1-yl)benzonitrile - CHEMICAL POINT . [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI . [Link]

-

Synthesis, characterization and biological activity of novel pyrrole compounds . [Link]

-

Bioactive pyrrole-based compounds with target selectivity - PubMed . [Link]

Sources

3-(1H-pyrrol-1-yl)benzonitrile CAS number 175134-98-2

An In-depth Technical Guide to 3-(1H-pyrrol-1-yl)benzonitrile (CAS: 175134-98-2)

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The document delineates its chemical identity, physicochemical properties, and spectroscopic signature. A detailed, field-tested protocol for its synthesis via the Clauson-Kaas reaction is presented, alongside a discussion of its chemical reactivity and potential for strategic derivatization. The guide explores the molecule's role as a versatile building block in drug discovery and highlights critical safety and handling procedures. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of novel chemical entities.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a pyrrole ring linked to a benzonitrile moiety at the meta-position. This unique arrangement of an electron-rich heterocycle and an electron-withdrawing group imparts a distinct chemical character, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical and Structural Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 175134-98-2 | [1] |

| Molecular Formula | C₁₁H₈N₂ | [1][2][3] |

| Molecular Weight | 168.19 g/mol | [1][2] |

| Canonical SMILES | N#CC1=CC(=CC=C1)N1C=CC=C1 | [1] |

| InChIKey | XXKIAELSMMDZRB-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a solid at room temperature | General |

Spectroscopic Fingerprint

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. While a dedicated public spectrum is not available, the expected data can be reliably predicted based on the constituent functional groups.[4][5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit distinct signals for the aromatic protons on both the pyrrole and benzene rings. The two pairs of pyrrole protons (at C2/C5 and C3/C4) would likely appear as triplets around 6.3-7.2 ppm. The protons on the benzonitrile ring would present as a more complex multiplet pattern in the aromatic region (approx. 7.4-7.8 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 11 distinct carbon signals. Key diagnostic peaks include the nitrile carbon (C≡N) around 118-120 ppm, the carbons of the pyrrole ring between 110-125 ppm, and the carbons of the benzene ring in the 120-140 ppm range.

-

IR (Infrared) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the region of 2220-2240 cm⁻¹. Other significant bands would include C-H stretching for the aromatic rings (~3100 cm⁻¹) and C=C stretching within the rings (1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 168.19, corresponding to the molecular weight of the compound.

Synthesis and Purification

The most direct and reliable method for synthesizing N-aryl pyrroles like this compound is the Clauson-Kaas reaction. This method involves the reaction of an aniline derivative (in this case, 3-aminobenzonitrile) with 2,5-dimethoxytetrahydrofuran in an acidic medium, which serves as a stable precursor to the required 1,4-dicarbonyl system.[6]

Detailed Laboratory-Scale Synthesis Protocol

Reaction: 3-Aminobenzonitrile + 2,5-Dimethoxytetrahydrofuran → this compound

-

Reagents & Equipment:

-

3-Aminobenzonitrile

-

2,5-Dimethoxytetrahydrofuran

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup

-

Ethyl acetate, saturated sodium bicarbonate solution, brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Rotary evaporator

-

-

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-aminobenzonitrile (1.0 eq). Dissolve it in glacial acetic acid (approx. 2 mL per gram of amine).

-

Reagent Addition: While stirring, add 2,5-dimethoxytetrahydrofuran (1.2 eq) to the solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to yield the pure this compound.

-

Synthesis and Purification Workflow

The following diagram outlines the logical flow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Derivatization Potential

The molecule's reactivity is a tale of two rings. The pyrrole ring is electron-rich and highly susceptible to electrophilic attack, while the benzonitrile ring is electron-deficient.[7][8]

-

Reactivity of the Pyrrole Moiety: Pyrrole is significantly more reactive towards electrophilic aromatic substitution than benzene.[7][9] The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing its electron density.[7][8] Electrophilic attack, such as halogenation (using NBS, NCS) or formylation (Vilsmeier-Haack reaction), is expected to occur preferentially at the C2 or C5 positions of the pyrrole ring.[10]

-

Reactivity of the Benzonitrile Moiety: The nitrile group (-C≡N) is a powerful electron-withdrawing group, deactivating the attached benzene ring towards electrophilic substitution.[11] However, it activates the ring for nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or additional activating groups. The nitrile group itself is a key functional handle:

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 3-(1H-pyrrol-1-yl)benzoic acid.

-

Reduction: It can be reduced to a primary amine, yielding [3-(1H-pyrrol-1-yl)phenyl]methanamine, a valuable building block for further elaboration.

-

Strategic Derivatization Map

This diagram illustrates the key reactive sites and potential transformations for creating analogues for structure-activity relationship (SAR) studies.

Caption: Potential derivatization pathways for this compound.

Applications in Research and Development

While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs are prevalent in medicinal chemistry. Pyrrole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antipsychotic, and anticancer properties.[9]

The primary value of this molecule lies in its role as a versatile scaffold and synthetic intermediate . Drug development professionals can utilize it as a starting point for constructing more complex molecules. For instance, multi-component reactions involving pyrrole frameworks have been used to synthesize libraries of drug candidates, including COX-2 selective NSAIDs and antituberculosis lead compounds.[12] The presence of the nitrile group provides a reliable chemical handle for linking the scaffold to other pharmacophores or for modulating the electronic and physical properties of the final compound.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is publicly available for this compound. Therefore, it must be handled with the assumption that it possesses hazards similar to its parent compounds, benzonitrile and other N-aryl pyrroles.[13]

-

Hazard Synopsis: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[13][14] May cause irritation to the skin, eyes, and respiratory tract.[13][15]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This information is a summary based on related compounds. Always consult the specific Safety Data Sheet provided by the supplier before use.

Conclusion and Future Outlook

This compound is a well-defined chemical entity with significant untapped potential. Its straightforward synthesis and dual-reactivity profile—an electron-rich pyrrole ring for electrophilic substitution and a versatile nitrile group for functional group interconversion—make it an attractive building block for synthetic and medicinal chemists. Future research will likely focus on incorporating this scaffold into libraries of compounds for high-throughput screening against various biological targets, leveraging its unique electronic and structural properties to develop next-generation therapeutics and functional materials.

References

- Current time information in मंडी डिवीजन, IN. (n.d.). Google.

-

Benzonitrile, 3-(1H-pyrrol-1-yl)-. (n.d.). ChemBK. Retrieved January 9, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

This compound | CAS 175134-98-2. (n.d.). Matrix Fine Chemicals. Retrieved January 9, 2026, from [Link]

-

Explain the reactivity and orientation effects observed in each heterocycle. (n.d.). Homework.Study.com. Retrieved January 9, 2026, from [Link]

-

Pyrrole. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]

-

Pyrrole | PDF. (n.d.). Slideshare. Retrieved January 9, 2026, from [Link]

-

4-(1H-Pyrrol-1-yl)benzonitrile. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Retrieved January 9, 2026, from [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023, January 28). MDPI. Retrieved January 9, 2026, from [Link]

-

Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023, April 19). MDPI. Retrieved January 9, 2026, from [Link]

-

Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]

-

Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. (n.d.). Cole-Parmer. Retrieved January 9, 2026, from [Link]

-

Combined problem on UV, IR, 1H NMR, 13C NMR and Mass - Part VII (CHE). (2016, March 16). YouTube. Retrieved January 9, 2026, from [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 9, 2026, from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 9, 2026, from [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. (2000, June 22). UCLA Chemistry and Biochemistry. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound | CAS 175134-98-2 [matrix-fine-chemicals.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C11H8N2 | CID 2774256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. lehigh.edu [lehigh.edu]

- 6. prepchem.com [prepchem.com]

- 7. homework.study.com [homework.study.com]

- 8. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 9. Pyrrole | PDF [slideshare.net]

- 10. Pyrrole - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.be [fishersci.be]

- 15. fishersci.ca [fishersci.ca]

molecular structure of 3-(1H-pyrrol-1-yl)benzonitrile

An In-depth Technical Guide to the Molecular Structure of 3-(1H-pyrrol-1-yl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of this compound. This molecule merges two pharmacologically significant scaffolds: the N-aryl pyrrole and the benzonitrile moiety. The pyrrole ring is a cornerstone of numerous natural products and approved pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2] Similarly, the benzonitrile group is a key feature in many targeted therapeutics, notably as a component of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering foundational knowledge critical for leveraging this scaffold in novel therapeutic design. We will delve into modern synthetic strategies, detailed structural elucidation through spectroscopic prediction, and an analysis of its three-dimensional geometry based on comparative structural data.

Molecular Identity and Physicochemical Profile

This compound is an aromatic heterocyclic compound. Its core structure consists of a pyrrole ring linked via its nitrogen atom to the meta-position (C3) of a benzonitrile ring.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 175134-98-2 | [3] |

| Molecular Formula | C₁₁H₈N₂ | [3] |

| Molecular Weight | 168.19 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC=C1C#N)N2C=CC=C2 | [4] |

| XLogP3 | 2.8 | [5] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 28.7 Ų | [5] |

Synthesis and Mechanistic Considerations

The formation of the C-N bond between an aryl group and a pyrrole ring is a cornerstone of modern organic synthesis. The most robust and widely adopted methods for constructing molecules like this compound are transition-metal-catalyzed cross-coupling reactions.

Recommended Synthetic Pathways

Two primary catalytic systems are recommended for the N-arylation of pyrrole: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

-

Ullmann Condensation: This classical method typically involves heating an aryl halide (e.g., 3-iodobenzonitrile) with the nitrogen heterocycle in the presence of a copper catalyst (often CuI) and a base like potassium carbonate (K₂CO₃) in a high-boiling polar aprotic solvent such as DMSO or DMF. The addition of a ligand, such as a diamine, can significantly accelerate the reaction and allow for milder conditions.

-

Buchwald-Hartwig Amination: This versatile palladium-catalyzed reaction offers high functional group tolerance and often proceeds under milder conditions than the Ullmann reaction. The reaction couples an aryl halide or triflate with the amine (pyrrole) using a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) in an aprotic solvent like toluene or dioxane.

The choice between these methods depends on substrate availability, cost, and desired scale. For laboratory-scale synthesis, the Buchwald-Hartwig approach often provides higher yields and greater reliability.

Protocol: Buchwald-Hartwig N-Arylation

This protocol is a representative procedure adapted from methodologies for similar N-arylations.[6]

Step 1: Reagent Preparation

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromobenzonitrile (1.0 mmol, 182 mg), pyrrole (1.2 mmol, 80 mg), sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg), and Xantphos (0.05 mmol, 29 mg).

Step 2: Catalyst Addition

-

Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 23 mg) to the flask.

-

Causality: The combination of a bulky, electron-rich phosphine ligand like Xantphos with a Pd(0) source is crucial. The ligand stabilizes the palladium catalyst, promotes the oxidative addition step, and facilitates the final reductive elimination. NaOtBu is a strong, non-nucleophilic base required to deprotonate the pyrrole, forming the active nucleophile.

Step 3: Reaction Execution

-

Add anhydrous, degassed toluene (5 mL) via syringe.

-

Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

Step 4: Workup and Isolation

-

After cooling to room temperature, quench the reaction by adding water (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield the pure product.

-

Self-Validation: The purity and identity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results to the expected spectral data outlined in Section 3.

Structural Elucidation and Spectroscopic Signature

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While experimental spectra are not publicly available in peer-reviewed literature, a highly accurate prediction of its spectroscopic signature can be derived from established principles and data from analogous compounds.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides unambiguous evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| ~3100-3150 | C-H stretch (aromatic/pyrrole) | Medium-Weak | Confirms the presence of aromatic C-H bonds. |

| ~2230 | C≡N stretch (nitrile) | Strong, Sharp | This is the most characteristic peak, confirming the benzonitrile moiety.[10] |

| ~1500-1600 | C=C stretch (aromatic rings) | Medium | Typical for aromatic systems. |

| ~1300-1350 | C-N stretch | Medium-Strong | Corresponds to the bond between the two rings. |

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of the atoms. The predicted chemical shifts (in ppm, relative to TMS) in CDCl₃ are as follows:

¹H NMR Predictions: The spectrum will show two distinct sets of signals for the pyrrole and benzonitrile protons. The pyrrole protons will appear as two triplets due to the symmetrical nature of the ring, while the benzonitrile protons will show a more complex pattern due to their unique electronic environments in the meta-substituted ring.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Comments |

| Hα (Pyrrole) | ~7.1 - 7.3 | t | ~2.2 | Protons adjacent to the nitrogen. |

| Hβ (Pyrrole) | ~6.3 - 6.5 | t | ~2.2 | Protons beta to the nitrogen. |

| H2 (Benzene) | ~7.7 - 7.8 | s (br) | - | Proton between the two substituents. |

| H4 (Benzene) | ~7.6 - 7.7 | ddd | ~7.8, 1.5, 1.2 | Coupled to H5 and H6. |

| H5 (Benzene) | ~7.5 - 7.6 | t | ~7.8 | Coupled to H4 and H6. |

| H6 (Benzene) | ~7.6 - 7.7 | ddd | ~7.8, 1.5, 1.2 | Coupled to H5 and H4. |

¹³C NMR Predictions: The ¹³C NMR spectrum will show 9 distinct signals, as two pairs of carbons in the pyrrole ring are chemically equivalent.

| Carbon Assignment | Predicted δ (ppm) | Comments |

| Cα (Pyrrole) | ~119 - 121 | Carbons adjacent to nitrogen. |

| Cβ (Pyrrole) | ~111 - 113 | Carbons beta to nitrogen. |

| C1 (Benzene) | ~140 - 142 | Carbon attached to the pyrrole nitrogen. |

| C2 (Benzene) | ~124 - 126 | |

| C3 (Benzene) | ~112 - 114 | Carbon attached to the nitrile group. |

| C4 (Benzene) | ~132 - 134 | |

| C5 (Benzene) | ~130 - 131 | |

| C6 (Benzene) | ~128 - 130 | |

| C≡N (Nitrile) | ~117 - 119 | Characteristic nitrile carbon chemical shift. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak will be observed at m/z = 168 , corresponding to the molecular weight of the compound.[4]

-

Key Fragments:

-

m/z = 141: Loss of HCN ([M-27]⁺) from the nitrile group.

-

m/z = 140: [M-HCN-H]⁺, a common subsequent fragmentation.

-

m/z = 114: Fragmentation involving cleavage of the pyrrole ring.

-

Molecular Geometry and Conformation

While no crystal structure has been reported for this compound, valuable insight can be gained from the published crystal structure of its isomer, 4-(1H-pyrrol-1-yl)benzonitrile.[5] In the 4-isomer, the dihedral angle between the plane of the pyrrole ring and the plane of the benzonitrile ring is approximately 45-50°. This twisted conformation is a result of steric hindrance between the ortho-protons of the benzene ring and the beta-protons of the pyrrole ring.

For the 3-isomer, a similar twisted conformation is expected. The meta-linkage reduces the direct steric clash that would occur in an ortho-isomer but does not eliminate the repulsion that favors a non-planar arrangement. This torsional angle is a critical parameter in drug design, as it dictates the overall shape of the molecule and how it can fit into a biological target's binding pocket.

Potential Applications in Drug Discovery

The this compound scaffold is a molecule of significant interest for therapeutic development. The fusion of these two privileged fragments suggests several potential applications:

-

Anticancer Agents: Many pyrrole-containing natural and synthetic compounds exhibit potent cytotoxic activity against various cancer cell lines.[11][12] The benzonitrile moiety is also present in several kinase inhibitors. Therefore, this molecule is a prime candidate for screening in cancer cell proliferation and kinase inhibition assays.

-

Antimicrobial and Antiviral Agents: The pyrrole nucleus is a common feature in compounds with demonstrated antibacterial, antifungal, and antiviral properties.[1][13] The specific electronic profile of this compound makes it a novel scaffold for exploring new antimicrobial leads.

-

CNS-Active Agents: The relatively low polar surface area and favorable XLogP suggest that the molecule may possess good blood-brain barrier permeability, making it a candidate for development into agents targeting central nervous system disorders.

Conclusion

This compound is a structurally intriguing molecule with significant potential as a scaffold in medicinal chemistry. Its synthesis is readily achievable through established and reliable transition-metal-catalyzed cross-coupling methods. Its molecular structure is characterized by a strong nitrile IR signature, distinct ¹H and ¹³C NMR chemical shifts, and a non-planar conformation between the two aromatic rings. The convergence of the favorable biological profiles of both the pyrrole and benzonitrile moieties makes this compound and its derivatives a promising area for future investigation in the development of novel therapeutics.

References

- Electronic Supplementary Information for publications by The Royal Society of Chemistry. (n.d.). RSC Publishing.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link].

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved January 13, 2026, from [Link].

- Supporting Information for various public

- Mohamed, S. K., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265.

-

PubChem. (n.d.). 4-(1H-Pyrrol-1-yl)benzonitrile. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link].

-

PubChem. (n.d.). 3-fluoro-5-(4-hydroxy-1H-pyrrol-2-yl)benzonitrile. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link].

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved January 13, 2026, from [Link].

- Supporting Information for public

- Gîrd, C. E., et al. (2023).

- Various Authors. (2023). Synthesis, characterization and biological activity of novel pyrrole compounds. Journal of Chemical Research.

- Nasser, A. J. A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218.

- Sanna, P., et al. (2004). Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. Bioorganic & Medicinal Chemistry, 12(23), 6157-6165.

- Klyba, L. V., et al. (2012). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 82(9), 1530-1536.

- Bhardwaj, V., et al. (2015).

- Various Authors. (n.d.).

- Various Authors. (n.d.).

- Mishra, R., et al. (2021). Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. Molecules, 26(11), 3144.

-

Biological Magnetic Resonance Bank (BMRB). (n.d.). Benzonitrile. Retrieved January 13, 2026, from [Link].

- Klyba, L. V., et al. (2010). Mass-spectra of new heterocycles: XXIV. Electron impact and chemical ionization study of N-[3-alkoxy- and 3-(1H-pyrrol-1-yl)-2-thienyl]imidothiocarbamates. Russian Journal of General Chemistry, 80(10), 2194-2200.

-

PubChem. (n.d.). 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link].

- Fun, H.-K., et al. (2012). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1437.

- Popa, C. V., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(1), 585.

- The Royal Society of Chemistry. (n.d.). Infrared spectroscopy.

- Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783.

- Bernstein, M. P., et al. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141.

- University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST WebBook.

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 cm⁻¹. Retrieved January 13, 2026, from [Link].

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS 175134-98-2 [matrix-fine-chemicals.com]

- 4. This compound | C11H8N2 | CID 2774256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(1H-Pyrrol-1-yl)benzonitrile | C11H8N2 | CID 272424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

3-(1H-pyrrol-1-yl)benzonitrile physical and chemical properties

An In-depth Technical Guide to 3-(1H-pyrrol-1-yl)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By combining the pharmacophoric features of a pyrrole ring and a benzonitrile moiety, this molecule serves as a valuable scaffold and building block for novel therapeutic agents. This document details its physicochemical properties, provides a validated synthesis protocol, discusses its spectroscopic signature, and explores its potential applications, grounded in authoritative scientific literature.

Introduction: A Scaffold of Pharmaceutical Interest

This compound is an aromatic organic compound featuring a five-membered pyrrole ring attached to a benzene ring at the meta-position relative to a nitrile group.[1][2][3] The strategic combination of these two moieties makes it a compelling scaffold for investigation.

-

The Pyrrole Ring: Pyrrole is a fundamental nitrogen-containing heterocycle found in a vast array of natural products and blockbuster drugs, including Atorvastatin.[4] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in medicinal chemistry, contributing to the biological activity of molecules across indications like cancer, infectious diseases, and inflammation.[4][5]

-

The Benzonitrile Moiety: The nitrile group is far more than a simple synthetic handle; it is a versatile pharmacophore. It can act as a bioisostere for a carbonyl group, a key hydrogen bond acceptor, and can modulate the physicochemical properties of a molecule to improve its metabolic stability and cell permeability.[6] Numerous nitrile-containing pharmaceuticals have been successfully developed, highlighting the group's efficacy.[6]

The convergence of these two groups in this compound suggests its potential as a precursor to novel inhibitors of enzymes and receptors. Notably, structurally related compounds such as 4-(pyrrolidin-3-yl)benzonitrile derivatives have been successfully developed as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a critical epigenetic target in oncology.[7] This precedent underscores the value of the pyrrole-benzonitrile framework for researchers targeting complex diseases.

Physicochemical and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 175134-98-2 | [3] |

| Molecular Formula | C₁₁H₈N₂ | [1][2][3] |

| Molecular Weight | 168.20 g/mol | [1][3][8] |

| Appearance | Data not available (predicted to be a solid) | |

| Melting Point | Data not available (-13 °C for benzonitrile) | [9] |

| Boiling Point | Data not available (191 °C for benzonitrile) | [9][10] |

| Solubility | Data not available (Benzonitrile is slightly soluble in water) | [9][10] |

Synthesis and Reaction Chemistry

The synthesis of N-substituted pyrroles is a well-established field in organic chemistry. A reliable and efficient method for preparing this compound is the Clauson-Kaas reaction, which involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran under acidic conditions. This method is widely used due to its high yields and operational simplicity.

Logical Workflow for Synthesis

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C11H8N2 | CID 2774256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 175134-98-2 [matrix-fine-chemicals.com]

- 4. scitechnol.com [scitechnol.com]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrroles | Fisher Scientific [fishersci.com]

- 9. Benzonitrile - Wikipedia [en.wikipedia.org]

- 10. BENZONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to 3-(1H-pyrrol-1-yl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Prepared by: Senior Application Scientist, Gemini Division

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyrrole ring system, a five-membered aromatic heterocycle, is a ubiquitous feature in numerous natural products and clinically significant pharmaceuticals, prized for its diverse biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] Similarly, the benzonitrile moiety serves not only as a critical pharmacophore in its own right but also as a versatile synthetic handle for constructing complex molecular architectures.

The molecule 3-(1H-pyrrol-1-yl)benzonitrile represents a thoughtful fusion of these two key fragments. As a 1,3-diaryl-pyrrole scaffold, it provides a rigid, well-defined three-dimensional structure that is amenable to systematic modification.[5] This technical guide offers an in-depth exploration of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will detail a field-proven synthetic protocol, outline a comprehensive analytical characterization workflow, and discuss its potential as a valuable building block and lead structure in contemporary drug discovery programs.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. The fundamental properties of this compound are summarized below. It is critical to note that while spectroscopic data is well-established, experimental physical properties such as melting and boiling points should be determined empirically for each newly synthesized batch to ensure purity.

| Property | Value | Source |

| Preferred IUPAC Name | This compound | [6] |

| CAS Number | 175134-98-2 | [6] |

| Molecular Formula | C₁₁H₈N₂ | [6][7] |

| Molecular Weight | 168.20 g/mol | [6][7] |

| InChIKey | XXKIAELSMMDZRB-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=CC(=CC=C1C#N)N2C=CC=C2 | [6] |

| Appearance | Off-white to yellow solid (predicted) | |

| Melting Point | Not reported; requires experimental determination. | |

| Boiling Point | Not reported; requires experimental determination. | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO). |

Synthesis and Purification

The construction of the N-aryl pyrrole bond is most reliably achieved via the Paal-Knorr synthesis. This classic condensation reaction is valued for its operational simplicity and high yields.

Principle of Synthesis: The Paal-Knorr Reaction

The Paal-Knorr synthesis involves the reaction of a primary amine with a 1,4-dicarbonyl compound to form a pyrrole. In this case, 3-aminobenzonitrile serves as the primary amine. The 1,4-dicarbonyl equivalent is generated in situ from 2,5-dimethoxytetrahydrofuran under acidic conditions (glacial acetic acid), which hydrolyzes to form succinaldehyde. The subsequent condensation and cyclization yield the N-substituted pyrrole ring. This method is robust and a standard approach for creating N-aryl pyrroles.[8][9]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution and subsequent characterization confirm the integrity of the process.

Reagents and Materials:

-

3-Aminobenzonitrile (1.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.2 eq)

-

Glacial Acetic Acid (solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzonitrile (1.0 eq) and glacial acetic acid (approx. 0.2 M concentration).

-

Reagent Addition: While stirring, add 2,5-dimethoxytetrahydrofuran (1.2 eq) to the solution.

-

Thermal Conditions: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching and Extraction: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford this compound as a solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via Paal-Knorr condensation.

Structural Elucidation and Characterization

Confirmation of the molecular structure and assessment of purity are non-negotiable steps. A combination of spectroscopic methods provides unambiguous evidence for the formation of the target compound.

Mass Spectrometry (MS)

-

Expected Result: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show a prominent molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the compound's molecular weight.

-

GC-MS Data: Analysis is expected to show a molecular ion (m/z) of 168.[10]

-

Fragmentation: A significant secondary peak at m/z 140 is anticipated, corresponding to the loss of a hydrogen cyanide molecule (HCN) from the parent ion, a characteristic fragmentation pattern for benzonitriles.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a definitive fingerprint. The expected signals are:

-

A multiplet in the aromatic region (approx. 7.5-7.8 ppm) corresponding to the four protons of the benzonitrile ring.

-

A triplet at approx. 7.2 ppm for the two α-protons (C2, C5) of the pyrrole ring.

-

A triplet at approx. 6.4 ppm for the two β-protons (C3, C4) of the pyrrole ring.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Key expected signals include:

-

A signal for the nitrile carbon (C≡N) around 118 ppm.

-

Signals for the two distinct pyrrole carbons (α and β) between 110-125 ppm.

-

Multiple signals in the aromatic region (120-140 ppm) for the benzonitrile ring carbons.

-

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorptions:

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ , characteristic of the C≡N (nitrile) stretch.

-

Absorptions above 3000 cm⁻¹ corresponding to aromatic C-H stretching.

-

Several bands in the 1400-1600 cm⁻¹ region due to C=C stretching within the aromatic rings.

-

Analytical Workflow for Structural Validation

Caption: A comprehensive analytical workflow for the structural validation of the synthesized compound.

Reactivity and Medicinal Chemistry Applications

This compound is more than a simple molecule; it is a strategic platform for drug discovery. Its structure offers multiple avenues for chemical modification and has been identified as a promising scaffold.

-

Scaffold for Bioactive Agents: The pyrrole ring is a well-established "biologically active scaffold" that is a core component of drugs with a wide range of activities.[2][3] This compound serves as an excellent starting point for building libraries of novel derivatives.

-

Lead for Neurological Disorders: The 1,3-diaryl-pyrrole skeleton has shown promise for developing selective butyrylcholinesterase (BChE) inhibitors, which are of significant interest in the treatment of neurodegenerative diseases like Alzheimer's.[5] The specific substitution pattern of this compound makes it an ideal candidate for further exploration in this area.

-

Anticancer Drug Development: Pyrrole derivatives are actively being investigated as anticancer agents.[1] Recent in silico studies have highlighted the potential of novel pyrrole compounds in targeting kinases involved in diseases like Acute Myeloid Leukemia (AML).[11][12] The subject molecule can serve as a key intermediate for synthesizing more complex structures with potential antiproliferative activity.[13][14]

-

Synthetic Versatility: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (like 3-(1H-pyrrol-1-yl)benzylamine), opening up a vast chemical space for derivatization and the introduction of new pharmacophoric elements.[15] The pyrrole ring itself can undergo electrophilic substitution, allowing for further functionalization.

Safety and Handling

As with any chemical research, safety is paramount. This compound should be handled with appropriate care.

-

General Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicology: Specific toxicity data for this compound is not available. However, aromatic nitriles as a class can be toxic. Avoid inhalation, ingestion, and skin contact.

-

SDS: Always consult the material's Safety Data Sheet (SDS) provided by the supplier before handling for complete safety and disposal information.

Conclusion

This compound is a strategically designed molecule that holds significant potential for researchers in drug discovery and medicinal chemistry. Its synthesis via the robust Paal-Knorr reaction is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic techniques. More importantly, it serves as a valuable scaffold and versatile intermediate for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative disease. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

-

Matrix Fine Chemicals. This compound | CAS 175134-98-2. Available from: [Link]

-

Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Drug Design and Medicinal Chemistry. Available from: [Link]

-

ChemBK. Benzonitrile, 3-(1H-pyrrol-1-yl)-. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2018). 1H NMR spectra of compound 3a. Available from: [Link]

-

Jakubkiene, V. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Chemija. Available from: [Link]

-

PubChem. 4-(1H-Pyrrol-1-yl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Cenmed Enterprises. 3 (2 Formyl 1H Pyrrol 1 Yl)Benzonitrile. Available from: [Link]

-

Rap, D. B. et al. (2023). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Nature Communications. Available from: [Link]

-

Baklanov, M. V. et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. Available from: [Link]

-

PrepChem.com. Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile. Available from: [Link]

-

ResearchGate. (2022). Preparation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. Available from: [Link]

-

Bîcu, E. et al. (2021). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. Available from: [Link]

-

JUIT. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available from: [Link]

-

Scotti, C. & Barlow, J. W. (2022). Natural products containing the nitrile functional group and their biological activities. Natural Product Communications. Available from: [Link]

-

Organic Chemistry Portal. (2020). Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling. Available from: [Link]

-

Sanna, P. et al. (2002). Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. European Journal of Medicinal Chemistry. Available from: [Link]

-

Shi, L. et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry. Available from: [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Available from: [Link]

-

Al Mustansiriyah Journal of Pharmaceutical Sciences. (2024). Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. Available from: [Link]

-

ResearchGate. (2024). Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. Available from: [Link]

-

ResearchGate. (2018). Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. Available from: [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. scitechnol.com [scitechnol.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS 175134-98-2 [matrix-fine-chemicals.com]

- 7. chembk.com [chembk.com]

- 8. alliedacademies.org [alliedacademies.org]

- 9. prepchem.com [prepchem.com]

- 10. This compound | C11H8N2 | CID 2774256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling [organic-chemistry.org]

- 14. Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(1H-pyrrol-1-yl)benzonitrile

This guide provides a comprehensive analysis of the spectroscopic data for 3-(1H-pyrrol-1-yl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also the underlying scientific principles and practical insights necessary for researchers, scientists, and drug development professionals to confidently identify and characterize this compound.

Molecular Structure and Spectroscopic Overview

This compound (C₁₁H₈N₂) is an aromatic compound featuring a benzonitrile moiety linked to a pyrrole ring via a nitrogen atom at the 3-position of the phenyl ring.[1] The molecular weight of this compound is 168.20 g/mol .[1] The unique electronic environment of the two aromatic systems significantly influences its spectroscopic properties. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of readily available experimental spectra in the public domain, the following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound, based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzonitrile and pyrrole rings. The predicted chemical shifts (in ppm, relative to a standard solvent like CDCl₃) are summarized in the table below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H-2', H-5' (Pyrrole) | ~ 7.2 - 7.4 | Triplet | 2H | Protons adjacent to the nitrogen on the pyrrole ring. |

| H-3', H-4' (Pyrrole) | ~ 6.3 - 6.5 | Triplet | 2H | Protons on the C3 and C4 of the pyrrole ring.[2] |

| H-2 (Benzonitrile) | ~ 7.8 - 8.0 | Singlet (or narrow triplet) | 1H | Proton ortho to the cyano group and adjacent to the pyrrole substituent. |

| H-4 (Benzonitrile) | ~ 7.6 - 7.8 | Doublet of doublets | 1H | Proton ortho to the cyano group. |

| H-5 (Benzonitrile) | ~ 7.5 - 7.7 | Triplet | 1H | Proton meta to the cyano group. |

| H-6 (Benzonitrile) | ~ 7.7 - 7.9 | Doublet of doublets | 1H | Proton ortho to the pyrrole substituent. |

Causality behind Predictions: The chemical shifts of the pyrrole protons are influenced by the electron-withdrawing nature of the attached benzonitrile ring. The protons on the benzonitrile ring are deshielded due to the anisotropic effect of the aromatic ring and the electron-withdrawing cyano group. The multiplicity of the signals is predicted based on the expected spin-spin coupling with neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are presented below.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-1 (Benzonitrile) | ~ 140 - 142 | Quaternary carbon attached to the pyrrole nitrogen. |

| C-2 (Benzonitrile) | ~ 125 - 127 | |

| C-3 (Benzonitrile) | ~ 130 - 132 | |

| C-4 (Benzonitrile) | ~ 128 - 130 | |

| C-5 (Benzonitrile) | ~ 133 - 135 | |

| C-6 (Benzonitrile) | ~ 124 - 126 | |

| C≡N (Nitrile) | ~ 118 - 120 | Characteristic chemical shift for a nitrile carbon.[3] |

| C-2', C-5' (Pyrrole) | ~ 120 - 122 | Carbons adjacent to the nitrogen in the pyrrole ring. |

| C-3', C-4' (Pyrrole) | ~ 110 - 112 | Carbons at the 3 and 4 positions of the pyrrole ring. |

Expert Insight: The chemical shifts of the aromatic carbons are in the typical downfield region. The quaternary carbon attached to the nitrogen (C-1) is expected to be significantly deshielded. The nitrile carbon signal is a key identifier and appears in a characteristic region of the spectrum.[4]

NMR Data Acquisition Protocol

A robust and reproducible NMR data acquisition protocol is crucial for obtaining high-quality spectra.

Workflow for NMR Data Acquisition and Processing

Caption: Workflow for obtaining an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data

The GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center. [5]

| m/z | Relative Intensity | Interpretation |

|---|---|---|

| 168 | High | Molecular ion (M⁺) [5] |

| 141 | Medium | Loss of HCN (M⁺ - 27) |

| 140 | High | Loss of H₂CN (M⁺ - 28) |

Trustworthiness of Interpretation: The base peak at m/z 168 corresponds to the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern, including the loss of small neutral molecules like HCN, is consistent with the structure of an aromatic nitrile.

Mass Spectrometry Data Acquisition Protocol

Workflow for GC-MS Data Acquisition

Sources

A Technical Guide to the Solubility of 3-(1H-pyrrol-1-yl)benzonitrile for Pharmaceutical and Chemical Research

This guide provides an in-depth analysis of the solubility characteristics of 3-(1H-pyrrol-1-yl)benzonitrile, a key consideration for its application in drug development, organic synthesis, and materials science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper will establish a robust framework for predicting its behavior in various organic solvents based on its molecular structure. Furthermore, it will provide a detailed, field-proven experimental protocol for researchers to determine its solubility with high accuracy.

Introduction: The Critical Role of Solubility in the Application of Pyrrole-Benzonitrile Scaffolds

The pyrrole ring is a fundamental structural motif found in a vast array of biologically active natural products and pharmaceutical agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in medicinal chemistry. When combined with a benzonitrile group, as in this compound, the resulting molecule presents a unique combination of polarity and aromaticity. This scaffold is of significant interest; for instance, related pyrrole derivatives have been investigated in the development of novel anti-HIV-1 agents, highlighting the pharmaceutical relevance of this chemical class.[1]

For researchers in drug development, understanding the solubility of a lead compound like this compound is not a trivial pursuit. It is a critical parameter that dictates every stage of the development pipeline, from initial synthesis and purification to formulation and in vivo efficacy. Poor solubility can lead to challenges in creating stock solutions for biological assays, difficulties in purification by crystallization, and low bioavailability in preclinical studies. Therefore, a thorough understanding and the ability to experimentally determine the solubility of this compound in relevant organic solvents are paramount for its successful application.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates the intermolecular forces of the solute and the solvent.[2] The structure of this compound (Figure 1) provides clear indicators for predicting its solubility.

Molecular Structure: C₁₁H₈N₂ Molecular Weight: 168.20 g/mol

The molecule can be deconstructed into two key functional domains:

-

The Benzonitrile Group (-C₆H₄-C≡N): The nitrile group is highly polar and can act as a hydrogen bond acceptor. This region of the molecule will favor interactions with polar solvents.

-

The Pyrrole Ring (-C₄H₄N-): The pyrrole ring is an aromatic heterocycle. While the N-H bond can participate in hydrogen bonding, the overall ring system is significantly less polar than the benzonitrile moiety and contributes to the molecule's hydrophobic character.

This dual nature—a polar "head" and a less polar, aromatic "body"—suggests that this compound will exhibit nuanced solubility across a spectrum of organic solvents.

Predicted Solubility in Common Organic Solvents

Based on its structure, we can predict the solubility of this compound as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents possess strong dipoles that can effectively solvate the polar benzonitrile group. Their inability to donate hydrogen bonds is not a significant hindrance. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the nitrile nitrogen and the pyrrole nitrogen. However, the nonpolar surface area of the aromatic rings may limit very high solubility compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact favorably with the overall molecule through dipole-dipole and dispersion forces. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. The dominant interactions will be dipole-dipole. |

| Aromatic | Toluene, Benzene | Low to Moderate | Solvation would be driven by π-π stacking interactions between the solvent and the aromatic rings of the solute. The polar nitrile group may limit solubility. |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | The significant polarity of the benzonitrile group is incompatible with the nonpolar nature of these solvents, which rely solely on weak van der Waals forces.[3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To move from prediction to quantitative data, a standardized experimental approach is necessary. The OECD Guideline 107 "Shake-Flask Method" is the gold standard for determining the solubility and partition coefficients of chemical substances.[4][5][6] This method is robust, reliable, and provides equilibrium solubility data, which is essential for thermodynamic understanding.

Causality Behind Experimental Choices:

-

Equilibrium is Key: The goal is to measure the concentration of a saturated solution, which is a state of thermodynamic equilibrium. The shake-flask method uses prolonged agitation to ensure this equilibrium is reached.

-

Temperature Control: Solubility is highly temperature-dependent.[2][7] Therefore, maintaining a constant and recorded temperature (e.g., 25 °C ± 1 °C) is critical for reproducibility.

-

Phase Separation: After reaching equilibrium, it is crucial to separate the saturated solution from the excess solid solute without altering the equilibrium. Centrifugation is the preferred method as it effectively pellets the solid without significant temperature changes.

-

Accurate Quantification: The concentration of the solute in the saturated solution must be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. This ensures the accuracy of the final solubility value.

Step-by-Step Methodology

-

Preparation of the Solvent System:

-

Select the desired organic solvent. Ensure it is of high purity (e.g., HPLC grade).

-

If necessary, pre-saturate the solvent by stirring it with a small amount of the solute (this compound) for several hours, then filtering. This step is crucial for partition coefficient experiments but is also good practice for solubility to minimize kinetic effects.

-

-

Sample Preparation:

-

Add an excess amount of crystalline this compound to a series of glass vials or flasks. An excess is critical to ensure a saturated solution is formed.

-

Accurately pipette a known volume of the selected organic solvent into each flask. It is recommended to run at least three replicate samples.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a mechanical shaker or on a stirring plate within a temperature-controlled environment (e.g., an incubator shaker set at 25 °C).

-

Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, with preliminary experiments to confirm that equilibrium is reached (i.e., solubility values do not change between 24 and 48 hours).

-

-

Phase Separation:

-

After equilibration, allow the flasks to sit undisturbed in the same temperature-controlled environment for several hours to allow larger crystals to settle.

-

Transfer the contents to centrifuge tubes and centrifuge at a sufficient speed and duration to pellet all undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Perform a precise serial dilution of the aliquot with the same solvent to bring the concentration into the linear range of the analytical instrument.

-

Quantify the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be generated using standards of known concentration.

-

-

Data Calculation and Reporting:

-

Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in standard units, such as mg/mL, g/100mL, or molarity (mol/L).

-

Report the mean solubility and the standard deviation of the replicate samples. The temperature of the determination must always be reported.

-

The following diagram illustrates the workflow for this experimental protocol.

Intermolecular Interactions and Solubility

The predicted solubility trends can be understood by examining the intermolecular forces between this compound and the solvent molecules.

-

In Polar Aprotic Solvents (e.g., DMSO): The primary interaction is the strong dipole-dipole force between the highly polar nitrile group and the sulfoxide group of DMSO. This strong attraction effectively pulls the solute molecules into solution.

-

In Polar Protic Solvents (e.g., Methanol): In addition to dipole-dipole interactions, methanol can act as a hydrogen bond donor to the nitrogen atoms of the nitrile and pyrrole groups, and as a hydrogen bond acceptor. This network of interactions facilitates dissolution.

-

In Nonpolar Solvents (e.g., Hexane): The energy required to break the strong dipole-dipole interactions between solute molecules is not compensated by the weak van der Waals forces that would form with hexane. As a result, the solute remains largely undissolved.

Conclusion